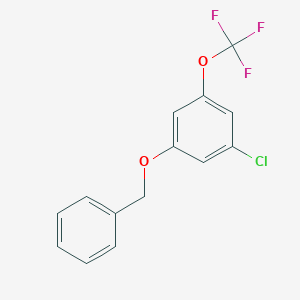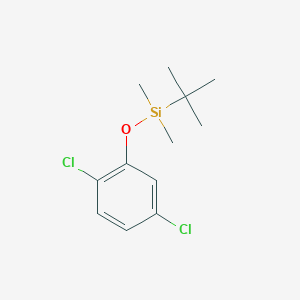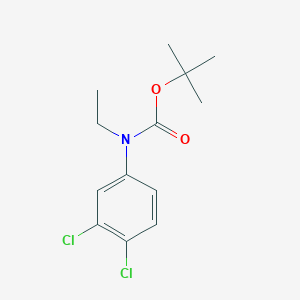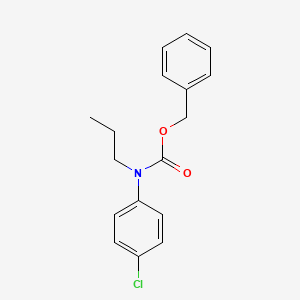
1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a benzyloxy group, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzene core. One common method includes the chlorination of methoxybenzene to obtain trichloromethoxy benzene, followed by the addition of hydrogen fluoride (HF) and a catalyst, and reacting at elevated temperatures . The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol derivatives under basic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and trifluoromethoxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
化学反応の分析
Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and trifluoromethoxy makes the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Typically requires strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Nucleophilic Substitution: Often involves bases such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, aldehydes, or acids.
科学的研究の応用
1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene has several scientific research applications:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
作用機序
The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to specific enzymes or receptors . The benzyloxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
- 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene
- 1-(Benzyloxy)-3-chloro-5-(difluoromethoxy)benzene
- 1-(Benzyloxy)-3-chloro-5-(fluoromethoxy)benzene
Uniqueness: 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene stands out due to the presence of the trifluoromethoxy group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals where these properties are desirable .
特性
IUPAC Name |
1-chloro-3-phenylmethoxy-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJKCYKBWUCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane](/img/structure/B8032200.png)





